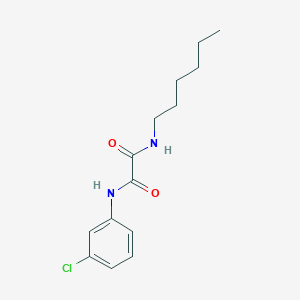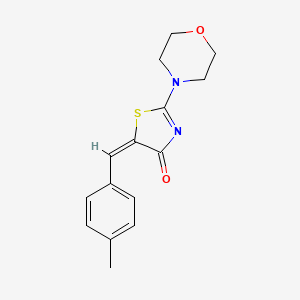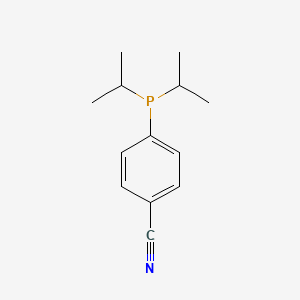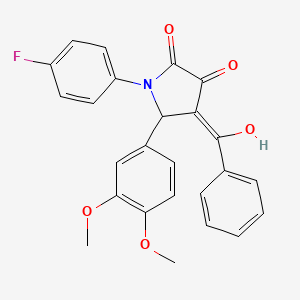
3-(3-Formyl-1H-indol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Formyl-1H-indol-2-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a formyl group attached to the indole ring, which is further connected to a propanoic acid moiety.
Preparation Methods
The synthesis of 3-(3-Formyl-1H-indol-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Formylation: The indole ring is formylated using reagents such as formic acid or formamide under acidic conditions.
Propanoic Acid Addition: The formylated indole is then reacted with a suitable propanoic acid derivative under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-Formyl-1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(3-Formyl-1H-indol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group and the indole ring play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(3-Formyl-1H-indol-2-yl)propanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
5-Methoxyindole-3-acetic acid: Another indole derivative with distinct biological activities
The uniqueness of this compound lies in its specific formyl group and propanoic acid moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(3-formyl-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-7-9-8-3-1-2-4-10(8)13-11(9)5-6-12(15)16/h1-4,7,13H,5-6H2,(H,15,16) |
InChI Key |
QNWGDIOXNGEWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CCC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one]](/img/structure/B11102220.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11102226.png)
![1,3-dioxo-N-(pyridin-2-yl)-2-[3-(pyridin-2-ylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11102234.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11102240.png)

![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11102247.png)
![4-{4-[(1E)-1-(9H-fluoren-9-ylidenehydrazinylidene)ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11102252.png)


![1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B11102277.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11102291.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11102306.png)
![2-{1-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11102313.png)
